FAUC 346, scientifically known as N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]benzo[b]thiophene-2-carboxamide, is a compound primarily studied for its potential as a selective ligand for the dopamine D3 receptor. This compound has garnered attention in the field of neuropharmacology, particularly in the development of radioligands for positron emission tomography (PET) imaging. The ability to selectively target the D3 receptor makes FAUC 346 a candidate for research into various neurological disorders and addiction therapies.
FAUC 346 was first synthesized and characterized in studies aimed at developing radioligands for PET imaging of the dopamine D3 receptor. Its synthesis has been documented in multiple research articles, highlighting its pharmacological properties and potential applications in neuroscience and medical imaging .
FAUC 346 belongs to the class of compounds known as benzothiophene derivatives. It is categorized as a small organic molecule with specific pharmacological activity targeting the dopamine D3 receptor, which is implicated in various neurological functions and disorders.
The synthesis of FAUC 346 typically involves several key steps, including:
Technical details regarding the synthesis include the use of high-performance liquid chromatography (HPLC) for purification and characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and purity of the synthesized compound .
FAUC 346 has a complex molecular structure characterized by:
The molecular formula of FAUC 346 is C_{20}H_{26}N_{2}O_{2}S, with a molecular weight of approximately 350.5 g/mol. Structural elucidation has been confirmed through various spectroscopic methods .
FAUC 346 undergoes several chemical reactions relevant to its function and application:
FAUC 346 acts primarily as a selective antagonist or partial agonist at the dopamine D3 receptor. The mechanism involves:
Data from pharmacological studies indicate that FAUC 346 exhibits subtype selectivity for D3 receptors over other dopamine receptor subtypes, making it a valuable tool for studying D3-related neuropharmacology .
Relevant data on solubility, stability, and reactivity are essential for optimizing experimental conditions when using this compound in research settings .
FAUC 346 has significant scientific uses, particularly in:
The ongoing research into FAUC 346 continues to uncover its potential therapeutic applications and enhance our understanding of dopaminergic signaling mechanisms .
FAUC 346 (N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]benzo[b]thiophene-2-carboxamide) is a high-affinity dopamine D3 receptor partial agonist with a binding affinity (Kᵢ) of 0.12 nM at the human D3 receptor expressed in transfected CHO cells. Its partial agonism is characterized by a lower intrinsic activity (40–60%) compared to full agonists like quinpirole, as measured via mitogenesis assays and cAMP inhibition [1] [2]. This functional profile enables FAUC 346 to modulate dopaminergic neurotransmission in limbic brain regions—such as the islands of Calleja and nucleus accumbens—without inducing hyperstimulation during high dopamine tone [2] [6]. Molecular dynamics simulations reveal that FAUC 346 stabilizes an intermediate conformation of the D3 receptor’s intracellular loops, reducing G-protein recruitment efficiency compared to full agonists [1].
The D3 receptor selectivity of FAUC 346 is governed by distinct structural motifs validated through 3D-QSAR and comparative molecular field analysis (CoMFA):
Table 1: QSAR Parameters of FAUC 346 and Analogues
Compound | Kᵢ D3 (nM) | Selectivity (D3/D2) | logP | Radiochemical Yield ([¹⁸F]FAUC 346) |
---|---|---|---|---|
FAUC 346 | 0.12 | 133 | 3.82 | 50% |
FAUC 365 | 0.69 | 98 | 4.15 | 65% |
BP 897 | 0.92 | 70 | 3.45 | 24% |
4D-QSAR models indicate that steric occupancy near the benzothiophene C3 position negatively impacts D3 affinity, while electron-donating groups (e.g., methoxy) on the phenyl ring enhance binding [1] [8].
FAUC 346 exhibits exceptional selectivity for D3 over other dopamine receptor subtypes:
Table 2: Dopamine Receptor Binding Affinities
Receptor | Kᵢ (nM) | Fold Selectivity (vs. D3) |
---|---|---|
D3 | 0.12 | 1 |
D2Long | 16.0 | 133 |
D2Short | 8.2 | 68 |
D4 | 34.0 | 283 |
D1 | >1,000 | >8,333 |
In transfected cell assays, FAUC 346’s partial agonism was absent at D2 receptors, confirming functional subtype selectivity [1] [2].
FAUC 346 demonstrates minimal off-target interactions at clinically relevant receptors:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3